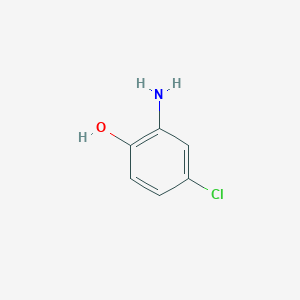












|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH:11]([CH2:17]Br)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-]>CC(C)=O.C(=O)([O-])[O-].[K+].[K+]>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:17][NH:1][C:2]=2[CH:7]=1 |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC(=C1)Cl)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)CBr
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
That mixture was heated
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
had been added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 21 hours
|
|
Duration
|
21 h
|
|
Type
|
FILTRATION
|
|
Details
|
Solids were filtered from the mixture
|
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
|
Type
|
EXTRACTION
|
|
Details
|
The water solution was extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (MgSO4)
|
|
Type
|
WASH
|
|
Details
|
The residue was eluted through a silica gel column
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(NCC(O2)C(=O)OCC)C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |